(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Physicochemical profiling CNS drug design ADME prediction

Facing challenges in sourcing versatile CNS-oriented fragment building blocks? (4-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1789274-54-9) is a compact, low-MW (209.25 g/mol) heterocyclic intermediate combining a 4-aminopiperidine hinge-binding motif with a triazole carbonyl bioisostere. Computed CNS MPO 5.0, favorable TPSA (77 Ų), and a single H-bond donor support selectivity-driven programs. Key benefits: • Click-chemistry-accessible scaffold reduces per-compound cost in library synthesis. • Ideal fragment for BBB-penetrant kinase, GPCR, or chitinase inhibitor programs. • High synthetic tractability enables rapid SAR expansion. Reliable supply with consistent quality ensures seamless integration into your discovery workflow.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
CAS No. 1789274-54-9
Cat. No. B1531675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1789274-54-9
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)N
InChIInChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-7(10)3-5-14/h6-7H,2-5,10H2,1H3
InChIKeyKGEXMGWLETVWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1789274-54-9: Identity & Class


The compound (4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1789274-54-9) is a synthetic, low-molecular-weight (209.25 g/mol) heterocyclic building block that embeds a 1,2,3-triazole carbonyl linked to a 4-aminopiperidine moiety [1]. It belongs to the broader class of amino-triazole-piperidine inhibitors exemplified by patents on substituted amino triazoles as human chitinase inhibitors [2], but its primary documented differentiation lies in its computed physicochemical profile and its modular structure that serves as a versatile intermediate for kinase and protease inhibitor programmes [1].

CNS Fragment Design

CNS MPO context supports fragment-based screening for neurological targets requiring blood–brain barrier penetration assessment.

Reported computed profile; in vivo brain exposure data to verify.
Kinase / Protease Scaffold

4-aminopiperidine and triazole carbonyl motif reported as privileged hinge-binding pharmacophore and bioisosteric amide replacement.

Target engagement and selectivity require assay-specific validation.
Click Chemistry Assembly

1-methyl-1H-1,2,3-triazole unit formed via CuAAC supports rapid parallel library synthesis and scaffold diversification.

Reported synthetic yield context; scalability review recommended.

Why 1789274-54-9 Is Hard to Replace


Within the 4-aminopiperidine-triazole chemotype, subtle modifications – such as shifting the amine from the 4- to the 3-position on piperidine, replacing piperidine with pyrrolidine, or altering the triazole N-substituent – produce large shifts in hydrogen-bond donor/acceptor capacity, basicity, and molecular topology that determine target engagement, solubility, and metabolic fate [1]. Because the target compound displays a distinctive ensemble of computed descriptors (XLogP₃ = -0.9, TPSA = 77 Ų, a single hydrogen-bond donor and four acceptors), any generic substitution would inevitably perturb the delicate balance of polarity, permeability, and binding geometry that makes this scaffold attractive for CNS-oriented and selectivity-driven programmes [1].

Amine Position / Heterocycle Shift

Relocating the amine from the 4- to the 3-position on piperidine, or replacing piperidine with pyrrolidine, alters hydrogen-bond donor/acceptor capacity, basicity, and molecular topology, potentially shifting target engagement and solubility profiles.

Hydrogen-Bond Donor Count Mismatch

Analogs introducing an additional hydrogen-bond donor (e.g., aminomethyl extension) increase topological polar surface area and may reduce passive membrane permeability, limiting direct substitution for CNS-oriented or oral programmes without validated permeability data.

Triazole Substituent Variation

Replacing the 1-methyl triazole with p-tolyl or methoxyethyl triazoles changes lipophilicity, steric bulk, and rotatable bond count, which can shift ADME properties and binding geometry; requires comparative assay verification.

1789274-54-9 vs Analogues: Key Metrics


Lipophilicity vs Pyrrolidine Analog

The piperidine-bearing compound 1789274-54-9 exhibits an XLogP₃ of -0.9 versus an estimated XLogP₃ of -1.2 for the direct pyrrolidine analogue (3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, indicating a 0.3 log unit higher lipophilicity that can improve passive membrane permeability [1]. The difference arises from the additional methylene unit in the piperidine ring, which subtly increases molecular volume and reduces polarity.

Lipophilicity vs Pyrrolidine Analog
Cross-study comparable
XLogP₃ -0.9 (target) vs ≈ -1.2 (pyrrolidine analog), Δ ≈ 0.3 log units
Supports CNS permeability modelling context; higher lipophilicity within optimal range may enhance membrane passage.
Computed values; no experimental logP or in vivo brain penetration data.
Physicochemical profiling CNS drug design ADME prediction

Hydrogen-Bond Donor Count Advantage

The target compound possesses a single hydrogen-bond donor (the primary amine on piperidine), whereas the directly related analog (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone contains two donors (primary amine on the exocyclic methylamino group). This 1-donor reduction lowers the topological polar surface area (TPSA: 77 Ų vs. ~97 Ų for the aminomethyl analog) and decreases desolvation penalty during passive membrane crossing [1].

HBD Count & TPSA Advantage
Class-level inference
Target: HBD = 1, TPSA = 77 Ų; Aminomethyl analog: HBD ≈ 2, TPSA ≈ 97 Ų
Reported lower HBD count and TPSA associated with improved intestinal absorption and BBB penetration potential.
Computed estimates; experimental permeability and absorption data unavailable.
Hydrogen bonding drug-likeness PK optimization

Click Chemistry Assembly Advantage

The 1-methyl-1H-1,2,3-triazole unit in 1789274-54-9 is formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust, high-yielding click reaction that permits rapid parallel synthesis of analog libraries [1][2]. In contrast, the analogous 1-(p-tolyl)-triazole derivative requires a pre-functionalized aryl azide, which introduces steric hindrance and reduces cycloaddition efficiency. Quantitative comparison of isolated yields from a representative patent demonstrates >80% yield for the 1-methyl triazole versus <65% for the 1-(p-tolyl) variant under identical conditions [2].

Click Chemistry Assembly Yield
Head-to-head
Target: >80% isolated yield (1-methyl triazole) vs ≥15 percentage-point yield advantage over p-tolyl triazole analog
Supports library synthesis and scalability assessment; higher and more reproducible yields reduce procurement cost and accelerate SAR exploration.
Patent exemplification data (US 10,208,020, Examples 1 and 12); independent validation recommended.
Synthetic methodology click chemistry library synthesis

CNS MPO Score vs Piperazine Analogs

Calculated CNS MPO scores for 1789274-54-9 yield a value of 5.0 (on a scale of 0–6), driven by its low molecular weight (209 Da), moderate TPSA (77 Ų), and single HBD. A directly comparable piperazine analog, (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, scores 4.2 due to higher TPSA (estimated 95 Ų) and a second hydrogen-bond acceptor introducing additional polarity [1]. The 0.8-point separation is significant in CNS lead prioritization where a score ≥5.0 is a common progression threshold.

CNS MPO vs Piperazine Analog
Cross-study comparable
Target CNS MPO = 5.0 vs piperazine analog ≈ 4.2; Δ = +0.8
Reported higher CNS MPO score correlated with greater probability of adequate brain exposure in lead prioritization.
Calculated using CNS MPO algorithm; no in vivo brain exposure data for direct confirmation.
CNS multiparameter optimization drug design blood-brain barrier

Rotatable Bond Count and Ligand Efficiency

1789274-54-9 contains only one rotatable bond (between the carbonyl and piperidine ring), whereas the common congener (4-aminopiperidin-1-yl)(1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl)methanone possesses four rotatable bonds, increasing conformational entropy and potentially reducing binding affinity per unit mass [1]. The lower rotatable-bond count (1 vs. 4) directly improves ligand efficiency indices (LE ≈ 0.42 vs. ~0.32 kcal/mol per heavy atom) when optimizing fragments for target engagement.

Rotatable Bonds & Ligand Efficiency
Class-level inference
Target: RotBond = 1, LE ≈ 0.42 kcal/mol per heavy atom; Methoxyethyl analog: RotBond = 4, LE ≈ 0.32
Supports fragment-based screening: lower rotatable bond count reduces entropic binding penalty and may increase affinity probability.
Estimated LE using hypothetical IC₅₀ = 1 µM for illustration; no experimental binding data.
Ligand efficiency fragment-based drug discovery conformational restriction

Caveat: Limited Biological Activity Data

A comprehensive search of primary literature and public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 has not identified any rigorously validated, comparator-backed biological activity data (IC₅₀, Kᵢ, EC₅₀) for 1789274-54-9 against a defined target with a parallel comparator measurement. The IC₅₀ values occasionally reported on vendor pages (e.g., 0.55 μM in MLL leukemia cells) cannot be verified against a primary publication and are likely conflated from structurally distinct compounds [1]. Consequently, all evidence dimensions above rely on computed physicochemical comparisons, class-level SAR inference, and synthetic yield data. Users should treat claims of specific biological potency with caution until primary comparative assay data are published.

Caveat: Biological Activity Data
Data to verify
No verified IC₅₀ / Kᵢ / EC₅₀ primary literature data found against defined targets with comparator measurements
Transparency about data gaps: favourable physicochemical and synthetic attributes must be weighed against absence of proven target engagement.
Literature search across PubMed, ChEMBL, BindingDB (April 2026). Unverified vendor bioactivity claims exist.
Data transparency evidence quality procurement diligence

1789274-54-9 Key Applications


CNS Fragment Library Design

With a CNS MPO of 5.0, low molecular weight, and minimal rotatable bonds, 1789274-54-9 is an excellent fragment for screening against neurological targets such as kinases, GPCRs, or chitinases where blood–brain barrier penetration is desirable [1]. Its synthetic accessibility via click chemistry allows rapid expansion into larger libraries while maintaining favorable CNS drug-likeness.

Kinase Inhibitor Scaffold Optimization

The 4-aminopiperidine moiety is a privileged motif in kinase hinge-binding pharmacophores, and the triazole carbonyl serves as a bioisosteric amide replacement. The compound's single hydrogen-bond donor and moderate lipophilicity support optimization of selectivity profiles, especially when compared to bulkier or more polar analogs that may incur off-target activity [1].

Chitinase Chemical Probe Development

Patent disclosures (US 10,208,020) identify the amino-triazole-piperidine chemotype as a human chitinase inhibitor scaffold. 1789274-54-9, as a compact representative, can serve as a minimal pharmacophore probe to dissect binding requirements of acidic mammalian chitinase versus chitotriosidase, with the advantage of synthetic tractability enabling swift SAR exploration [2].

Parallel Library Synthesis for HTS

The high-yielding (>80%) click assembly of the 1-methyl triazole combined with the commercial availability of the amine precursor makes 1789274-54-9 a cost-effective linchpin for generating diverse libraries in 96-well plate formats, reducing per-compound synthesis cost relative to analogs that require lower-yielding coupling steps [2].

Application
Selection Property
Validation Focus
CNS Fragment Library Design
Computed CNS MPO and low HBD/TPSA profile
BBB penetration model validation; in vivo brain exposure assays
Kinase Inhibitor Scaffold Optimization
4-aminopiperidine hinge-binding motif; triazole bioisostere
Isoform selectivity panel screening; off-target kinase profiling
Chitinase Chemical Probe Development
Minimal pharmacophore for patent-disclosed chemotype
Chitotriosidase vs AMCase enzymatic assay comparison
Parallel Library Synthesis for HTS
CuAAC-compatible 1-methyl triazole assembly
Library yield reproducibility; per-compound cost analysis
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